molecular formula C10H11NO4S B13347927 4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid

4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid

Cat. No.: B13347927
M. Wt: 241.27 g/mol
InChI Key: BSXYYAYAWJSCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid is an organic compound that belongs to the class of phenylpyrrolidines. This compound features a benzene ring linked to a pyrrolidine ring through a sulfonic acid group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with water or a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxopyrrolidin-1-yl)benzenesulfonic acid is unique due to its specific combination of a pyrrolidinyl group and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid

InChI

InChI=1S/C10H11NO4S/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15/h3-6H,1-2,7H2,(H,13,14,15)

InChI Key

BSXYYAYAWJSCIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.